molecular formula C12H8Br2 B1581004 2,5-Dibromobiphenyl CAS No. 57422-77-2

2,5-Dibromobiphenyl

Cat. No.: B1581004
CAS No.: 57422-77-2
M. Wt: 312 g/mol
InChI Key: MHQCPXUMZCNOSF-UHFFFAOYSA-N
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Description

2,5-Dibromobiphenyl is an organic compound with the molecular formula C₁₂H₈Br₂ . It belongs to the class of polybrominated biphenyls, which are aromatic compounds containing two bromine atoms attached to a biphenyl structure. This compound is known for its use as a flame retardant and has applications in various industrial processes .

Scientific Research Applications

2,5-Dibromobiphenyl has several applications in scientific research:

Safety and Hazards

2,5-Dibromobiphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Biochemical Analysis

Biochemical Properties

2,5-Dibromobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interaction with the aryl hydrocarbon receptor (AhR). This receptor is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates . The interaction of this compound with AhR leads to the activation of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . These interactions are crucial for the compound’s biochemical and toxic effects.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with the AhR, leading to changes in cell signaling pathways and gene expression . The compound’s impact on cellular metabolism includes alterations in the expression of enzymes involved in xenobiotic metabolism, which can affect the overall metabolic state of the cell . Additionally, exposure to this compound may cause weight loss, skin disorders, and effects on the liver, kidneys, and thyroid gland .

Molecular Mechanism

This binding activates the transcription of genes involved in xenobiotic metabolism, such as CYP1A1 . The activation of these genes leads to the production of enzymes that metabolize and detoxify various xenobiotic compounds, including this compound itself .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can persist in the environment and within biological systems, leading to prolonged exposure and potential accumulation . Long-term effects observed in in vitro and in vivo studies include alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may induce the expression of detoxifying enzymes without causing significant toxicity . At higher doses, this compound can cause toxic effects, including liver damage, weight loss, and immune system suppression . Threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on biological systems .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes such as CYP1A1 . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed and excreted . The compound’s effects on metabolic flux and metabolite levels are significant, as they influence the overall metabolic state of the organism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation in specific tissues, such as the liver and adipose tissue . The distribution of this compound within the body is crucial for understanding its overall impact on health and toxicity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization within the cell, with significant implications for its biochemical and toxic effects . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential health risks .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromobiphenyl can be synthesized through the bromination of biphenyl. One common method involves the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product by minimizing side reactions and ensuring consistent mixing .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2,2’-Dibromobiphenyl
  • 4,4’-Dibromobiphenyl
  • 2-Bromobiphenyl
  • 4-Bromobiphenyl

Comparison: 2,5-Dibromobiphenyl is unique due to the specific positioning of the bromine atoms on the biphenyl structure, which influences its reactivity and interaction with biological targets. Compared to its isomers, it exhibits distinct chemical and physical properties that make it suitable for specific applications, such as its use as a flame retardant .

Properties

IUPAC Name

1,4-dibromo-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQCPXUMZCNOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074763
Record name PBB 009
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57422-77-2
Record name 2,5-Dibromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057422772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PBB 009
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIBROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO0GQ8PV7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,5-Dibromobiphenyl in the synthesis of materials for LED applications?

A1: this compound serves as a key starting material in the synthesis of phenyl-substituted bisstyrenebenzene (PBSB) []. The bromine atoms act as leaving groups in a Palladium-catalyzed coupling reaction with styrene, leading to the formation of the desired PBSB molecule. This molecule exhibits blue fluorescence and improved solubility compared to its unsubstituted counterpart, making it promising for incorporation into LED devices.

Q2: How does the structure of PBSB, derived from this compound, influence its blending behavior with polymers?

A2: The lateral phenyl substituent introduced via this compound in PBSB plays a crucial role in enhancing its solubility []. This enhanced solubility allows PBSB to form homogenous blends with polymers like polystyrene and polycarbonate over a wider concentration range compared to unsubstituted bisstyrenebenzene. This miscibility is crucial for creating stable and uniform films for LED applications, as confirmed by techniques like differential scanning calorimetry (DSC) and scanning electron microscopy (SEM) [].

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